REACTION_CXSMILES
|
F[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][NH2:13].Cl>[Cu].[OH-].[Na+]>[F:8][C:7]1[C:2]([NH:13][CH3:12])=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=[CH:5][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)C(C)=O
|
Name
|
|
Quantity
|
46.5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
industrial methylated spirit
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
copper
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred in a sealed pressure vessel overnight at 100°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture washed out of the vessel with industrial methylated spirit (2×30 ml)
|
Type
|
ADDITION
|
Details
|
A solution of sodium sulphide nonahydrate (3.7 g) in water (39 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 50° for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth (
|
Type
|
WASH
|
Details
|
washed with industrial methylated spirit (50 ml)
|
Type
|
WASH
|
Details
|
The combined filtrate and washing
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×150 ml
|
Type
|
WASH
|
Details
|
The combined extracts were washed with aqueous sodium chloride (6M, 50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with dichloromethane:methanol (19:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)C(C)=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |